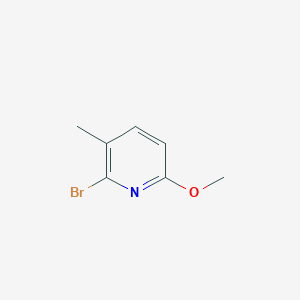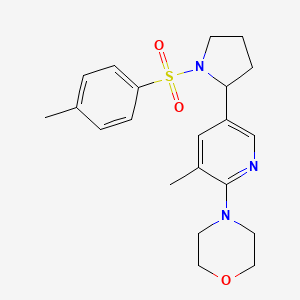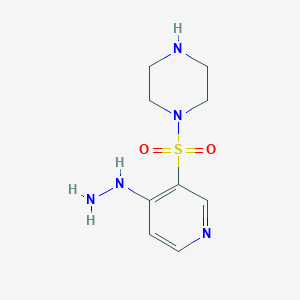
1-((4-Hydrazinylpyridin-3-yl)sulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-Hydrazinylpyridin-3-yl)sulfonyl)piperazine is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by the presence of a hydrazinyl group attached to a pyridine ring, which is further connected to a sulfonyl group and a piperazine ring. The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Hydrazinylpyridin-3-yl)sulfonyl)piperazine typically involves the reaction of 4-hydrazinylpyridine with sulfonyl chloride, followed by the introduction of a piperazine ring. The reaction conditions often require the use of a base such as triethylamine to facilitate the formation of the sulfonyl group. The process can be summarized as follows:
Step 1: Reaction of 4-hydrazinylpyridine with sulfonyl chloride in the presence of triethylamine.
Step 2: Introduction of the piperazine ring through nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-((4-Hydrazinylpyridin-3-yl)sulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.
Reduction: The pyridine ring can undergo reduction to form piperidine derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides.
Major Products:
Oxidation: Azo compounds.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
1-((4-Hydrazinylpyridin-3-yl)sulfonyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-((4-Hydrazinylpyridin-3-yl)sulfonyl)piperazine involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The sulfonyl group enhances the compound’s solubility and stability, allowing it to effectively reach its targets. The piperazine ring provides structural rigidity, facilitating the compound’s binding to its molecular targets.
Comparaison Avec Des Composés Similaires
1-(4-Pyridyl)piperazine: Shares the pyridine and piperazine rings but lacks the hydrazinyl and sulfonyl groups.
1-Ethyl-4-((4-hydrazinylpyridin-3-yl)sulfonyl)piperazine: Similar structure with an ethyl group instead of a hydrogen atom.
Uniqueness: 1-((4-Hydrazinylpyridin-3-yl)sulfonyl)piperazine is unique due to the presence of both hydrazinyl and sulfonyl groups, which confer distinct chemical properties and biological activities. The combination of these functional groups allows for versatile chemical reactions and potential therapeutic applications.
Propriétés
Formule moléculaire |
C9H15N5O2S |
|---|---|
Poids moléculaire |
257.32 g/mol |
Nom IUPAC |
(3-piperazin-1-ylsulfonylpyridin-4-yl)hydrazine |
InChI |
InChI=1S/C9H15N5O2S/c10-13-8-1-2-12-7-9(8)17(15,16)14-5-3-11-4-6-14/h1-2,7,11H,3-6,10H2,(H,12,13) |
Clé InChI |
NRPYNKKPSKGKCW-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)S(=O)(=O)C2=C(C=CN=C2)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-3,5-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11805713.png)
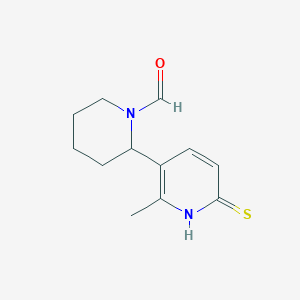

![4-(1-Aminoethyl)-6,7,8,9-tetrahydro-2H-cyclohepta[c]pyridin-3(5H)-one](/img/structure/B11805729.png)

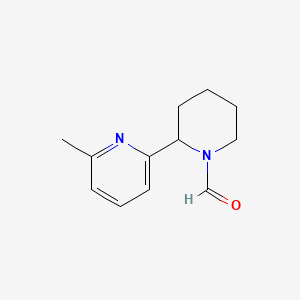
![N-[(Z)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide](/img/structure/B11805766.png)
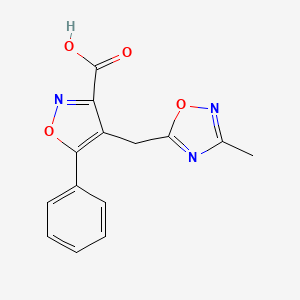
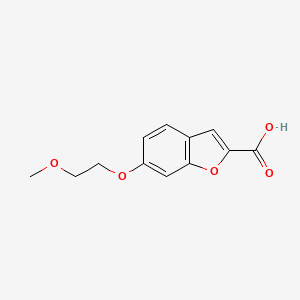
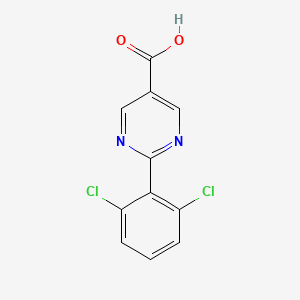
![4-Nitrobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11805780.png)
